4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol, also known as (E)-4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol, is an organic compound with the molecular formula and a molecular weight of approximately 180.20 g/mol. This compound is characterized by its phenolic structure, which includes a methoxy group and a hydroxybutenyl substituent. Its unique structure contributes to its potential applications in various fields, including chemistry, biology, and medicine.
The compound can be sourced from various chemical suppliers and is often used as a building block in organic synthesis. It is also found in nature as a derivative of natural products, particularly in plants where it may contribute to their biological activity.
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol belongs to the class of phenolic compounds. These compounds are known for their antioxidant properties and are widely studied for their biological activities. The specific classification includes:
The synthesis of 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol can be achieved through several methods:
The synthetic routes often require careful control of temperature, pressure, and reactant concentrations to optimize yields. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol features a phenolic ring substituted with both a methoxy group at position 2 and a hydroxybutenyl group at position 4. The structural formula can be represented as follows:
The compound exists in an E configuration due to the stereochemistry around the double bond in the hydroxybutenyl group.
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol is involved in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions using appropriate reagents and catalysts to achieve desired products efficiently.
The mechanism of action for 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol involves its interaction with biological targets:
Relevant data from studies indicate that this compound exhibits significant antioxidant properties, which may contribute to its biological activity .
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol has several scientific uses:
Catalytic asymmetric synthesis has emerged as the cornerstone for achieving precise stereochemical control in the synthesis of chiral molecules like 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol. This phenolic compound features a propenyl side chain with a stereogenic center at the C3 position, necessitating enantioselective methods for accessing its single enantiomers. The 2021 Nobel Prize in Chemistry awarded for asymmetric organocatalysis underscores the significance of these methodologies in modern synthetic chemistry [2] [6].
Enamine and Iminium Catalysis: Proline-derived organocatalysts enable stereoselective carbon-carbon bond formation through enamine or iminium intermediates. In a representative approach, aldehydes undergo condensation with chiral secondary amines (e.g., modified Jørgensen-Hayashi catalysts) to form nucleophilic enamines. These intermediates engage in asymmetric Michael additions with electrophilic partners, establishing the chiral hydroxyalkyl moiety with high enantiomeric excess. The trifluoromethanesulfonamide-modified spirobicyclic pyrrolidine catalysts have demonstrated exceptional efficacy, achieving up to 94% enantiomeric excess in structurally related dihydrocarboline syntheses by creating a well-defined chiral environment around the reactive center [2] [6].
Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) serve as bifunctional catalysts for asymmetric transformations relevant to phenolic compounds. Their modular structure allows fine-tuning of steric and electronic properties to optimize enantioselectivity. CPAs activate carbonyl compounds or imines through hydrogen-bonding networks while simultaneously shielding one face of the prochiral substrate. This approach has been successfully applied to the dynamic kinetic resolution of racemic intermediates in the synthesis of complex phenolics, where CPAs discriminate between enantiomers during acetalization or transacetalization steps [2] [6].
Table 1: Asymmetric Catalytic Methods for Chiral Phenolic Compound Synthesis
Catalyst Type | Reaction | Key Intermediate | Reported ee (%) | Reference |
---|---|---|---|---|
Modified Pyrrolidine | Enamine-mediated Michael addition | β-Hydroxy carbonyl compound | 91–94 | [6] |
Chiral Phosphoric Acid | Dynamic Kinetic Resolution | Chiral acetal | 85–93 | [2] |
BINAP-Ruthenium Complex | Asymmetric Hydrogenation | Enantiomerically pure alcohol | 90–98 | [5] |
Transition Metal Catalysis: Ruthenium-BINAP complexes pioneered by Noyori enable efficient asymmetric hydrogenation of prochiral ketone precursors to the corresponding chiral alcohols with enantiomeric excess values exceeding 90%. This methodology offers a direct route to the enantiomerically enriched allylic alcohol moiety characteristic of 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol. The industrial-scale application of BINAP catalysts in Takasago's menthol synthesis demonstrates their robustness for producing stereochemically complex molecules [5].
Olefin metathesis, recognized by the 2005 Nobel Prize in Chemistry, provides powerful carbon-carbon bond-forming strategies for constructing the diene system of 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol. This reaction family enables the strategic reorganization of alkene fragments through ruthenium-carbene intermediates operating via the Chauvin mechanism [3] [9].
Ring-Closing Metathesis (RCM): Diene precursors undergo intramolecular cyclization to form functionalized heterocyclic intermediates. For example, bis(allyl)-substituted guaiacol derivatives can undergo RCM using second-generation Grubbs catalysts (e.g., Hoveyda-Grubbs catalysts) to generate cyclic enol ethers. Subsequent ring-opening hydrolysis liberates the (E)-configured allylic alcohol side chain. The reaction typically proceeds at 40–60°C in dichloromethane with catalyst loadings of 1–5 mol%, yielding the desired diene system with high stereoselectivity (>95% E-configuration) due to the steric preferences of the metallacyclobutane intermediate [3] [9].
Cross-Metathesis (CM) and Ethenolysis: Strategic cleavage of cyclic olefins using ethylene (ethenolysis) generates terminally unsaturated fragments. Cross-metathesis between allylated guaiacol derivatives and functionalized alkenes (e.g., 3-buten-1-ol derivatives) enables modular construction of the target molecule's carbon skeleton. Grubbs catalysts modified with N-heterocyclic carbene ligands exhibit enhanced functional group tolerance toward the phenolic hydroxyl and methoxy groups. The reaction is typically conducted under ethylene atmosphere (1–3 bar) to drive equilibrium toward the desired cross-products while suppressing homodimerization [3].
Table 2: Metathesis Strategies for Phenolic Precursor Elaboration
Metathesis Type | Precursor Structure | Catalyst | Key Product | Yield Range (%) |
---|---|---|---|---|
Ring-Closing | Bis(allyl)guaiacol derivative | Hoveyda-Grubbs 2nd generation | Cyclic vinyl ether intermediate | 65–78 |
Ethenolysis | Cyclooctadiene derivative | Grubbs 1st generation | Terminal diene | 70–82 |
Cross-Metathesis | Allylguaiacol + 3-buten-1-ol | Grubbs 2nd generation | (E)-1,4-Diene alcohol | 55–68 |
The mechanistic pathway initiates with the [2+2] cycloaddition between the ruthenium carbene complex (e.g., Grubbs catalyst) and the substrate alkene, forming a metallacyclobutane intermediate. This high-energy intermediate undergoes regioselective cycloelimination to generate the new alkene and regenerate the ruthenium carbene. The E-selectivity in cross-metathesis products arises from the kinetic preference for trans-substituted metallacycles and thermodynamic stability of the E-configured product [9]. Industrial applications in neohexene and 1,5-hexadiene production validate the scalability of these methodologies for alkenylated phenolic synthesis [3].
Biocatalysis leverages nature's synthetic machinery for sustainable and stereoselective production of 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol. Enzymatic approaches offer unparalleled regio- and stereoselectivity under mild aqueous conditions, aligning with green chemistry principles [5] [6].
Ketoreductase (KRED)-Catalyzed Asymmetric Reduction: Engineered ketoreductases enable enantioselective reduction of the prochiral ketone precursor 4-(3-oxobut-1-enyl)-2-methoxyphenol to the corresponding (S)- or (R)-alcohol with exceptional stereocontrol. Directed evolution techniques optimize natural enzymes for non-natural substrates through iterative rounds of mutagenesis and screening. For instance, KREDs from Lactobacillus kefir have been engineered to achieve >99% enantiomeric excess and complete conversion within 24 hours at 30°C using cofactor recycling systems (e.g., glucose dehydrogenase/glucose for NADPH regeneration) [5].
Oxidative Enzymatic Cascades: Tyrosine ammonia lyase (TAL) and ferulic acid decarboxylase/oxidases can be integrated into multi-enzyme cascades for de novo biosynthesis from renewable feedstocks. For example, engineered Escherichia coli strains expressing TAL convert L-tyrosine to p-coumaric acid, which undergoes regioselective hydroxylation by cytochrome P450 monooxygenases (e.g., CYP199A2) to form caffeic acid. Subsequent enzymatic reduction by enoate reductases and asymmetric ketoreduction yields the target compound. Whole-cell biotransformations employing this "bio-retrosynthesis" approach achieve titers exceeding 5 g/L in optimized fermentation conditions [5].
Table 3: Biocatalytic Systems for Enantioselective Production
Biocatalyst Type | Reaction | Stereoselectivity | Conversion (%) | Product Configuration |
---|---|---|---|---|
Engineered Ketoreductase 121 | Asymmetric ketone reduction | >99% ee | 98 | (S) |
Evolved Enoate Reductase | Conjugated alkene reduction | 95% de | 85 | (E)-allylic alcohol |
P450-TAL-KRED Whole Cell | Multi-enzyme cascade from L-tyrosine | >99% ee | 90 (overall yield) | (S) |
Immobilization and Continuous Processing: Enzyme immobilization on silica or chitosan supports enhances operational stability, enabling reuse for >10 cycles without significant activity loss. Integration with continuous flow reactors further improves productivity; packed-bed reactors with immobilized KREDs achieve space-time yields of 20 g/L/day for continuous production of chiral allylic alcohols. This technology platform facilitates kilogram-scale manufacturing under mild conditions (pH 7.0, 30°C), significantly reducing environmental impact compared to traditional chemical synthesis [5] [6]. The convergence of protein engineering, metabolic pathway engineering, and bioprocess optimization positions biocatalysis as a transformative approach for the sustainable production of complex chiral phenolics with pharmaceutical relevance.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1